molecular formula C19H27FN2O B247513 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine

1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine

Cat. No. B247513
M. Wt: 318.4 g/mol
InChI Key: DMSFVSOKMGQAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, commonly known as CPP-115, is a novel drug that has been gaining attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain function.

Mechanism of Action

CPP-115 works by inhibiting the enzyme 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine aminotransferase, which is responsible for the breakdown of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine in the brain, which can help to reduce seizures and improve brain function. Additionally, CPP-115 has been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase brain levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, dopamine, and serotonin, which can help to reduce seizures and improve mood and behavior. Additionally, CPP-115 has been shown to have a positive effect on cognitive function, including memory and learning.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 is its high potency and selectivity for 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine aminotransferase, making it an ideal compound for scientific research. Additionally, CPP-115 has been shown to be well-tolerated in animal studies, with no significant side effects observed. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on CPP-115. One area of focus is the potential use of CPP-115 in the treatment of addiction, anxiety, and depression. Additionally, further research is needed to investigate the potential use of CPP-115 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of focus is the development of new and improved synthesis methods for CPP-115, which could help to increase yields and reduce costs. Finally, more research is needed to investigate the long-term safety and efficacy of CPP-115 in humans.

Synthesis Methods

The synthesis of CPP-115 involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 2-fluorobenzyl bromide in the presence of a base. The resulting product is then purified by column chromatography to obtain pure CPP-115. This synthesis method has been optimized to produce high yields of pure CPP-115, making it an ideal compound for scientific research.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to increase brain levels of 1-(3-Cyclopentylpropanoyl)-4-(2-fluorobenzyl)piperazine, which can help to reduce seizures in epilepsy patients. CPP-115 has also been investigated for its potential use in the treatment of addiction, anxiety, and depression. Additionally, CPP-115 has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H27FN2O/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16/h3-4,7-8,16H,1-2,5-6,9-15H2

InChI Key

DMSFVSOKMGQAIJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3F

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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